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molecular formula C12H13NO B8620606 7-methyl-5-prop-2-enoxy-1H-indole

7-methyl-5-prop-2-enoxy-1H-indole

Cat. No. B8620606
M. Wt: 187.24 g/mol
InChI Key: JXMIQZMPBWYBSX-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

7-Methyl-1H-indol-5-ol (5.2 g, 35.3 mmol) was dissolved in toluene (221 mL) and prop-2-en-1-ol (2.42 mL, 35.3 mmol) was added followed by cyanomethylenetributylphosphorane (21.32 g, 88 mmol). The reaction was heated at 100° C. After 1 hour the reaction was cooled to room temperature, concentrated and purified by silica gel flash chromatography (0:100 EtOAc:heptanes) to provide the title compound. MS (ESI+) m/z 188.15 (M+H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
221 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
21.32 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[CH2:12](O)[CH:13]=[CH2:14].C(C=P(CCCC)(CCCC)CCCC)#N>C1(C)C=CC=CC=1>[CH2:14]([O:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH3:1])[CH:3]=1)[NH:9][CH:8]=[CH:7]2)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC=1C=C(C=C2C=CNC12)O
Name
Quantity
221 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.42 mL
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
21.32 g
Type
reactant
Smiles
C(#N)C=P(CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the reaction was cooled to room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (0:100 EtOAc:heptanes)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C2C=CNC2=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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